molecular formula C27H23F2N3O B2989545 N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide CAS No. 865658-48-6

N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide

Cat. No.: B2989545
CAS No.: 865658-48-6
M. Wt: 443.498
InChI Key: KQXMUKGRSKAJDR-UHFFFAOYSA-N
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Description

This compound is a fluorinated benzamide derivative featuring a 4,5,6,7-tetrahydroindazole core substituted with 2-fluorophenyl and 4-fluorobenzyl groups. Its structure combines a benzamide moiety linked to a tetrahydroindazole scaffold, which is further functionalized with fluorine atoms to enhance electronic and steric properties. Such modifications are common in medicinal chemistry to optimize pharmacokinetics and target binding .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F2N3O/c28-20-13-9-18(10-14-20)17-30-27(33)19-11-15-21(16-12-19)32-26(22-5-1-3-7-24(22)29)23-6-2-4-8-25(23)31-32/h1,3,5,7,9-16H,2,4,6,8,17H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXMUKGRSKAJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=C2C1)C3=CC=CC=C3F)C4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide is a compound with the molecular formula C27H23F2N3O and a molecular weight of 443.498 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities. This article reviews its biological activity, including data from case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

IUPAC Name N 4 fluorophenyl methyl 4 3 2 fluorophenyl 4 5 6 7 tetrahydroindazol 2 yl benzamide\text{IUPAC Name N 4 fluorophenyl methyl 4 3 2 fluorophenyl 4 5 6 7 tetrahydroindazol 2 yl benzamide}

Biological Activity Overview

Research indicates that N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide exhibits various biological activities. The following sections detail specific activities and findings from relevant studies.

Antimicrobial Activity

A study evaluated the antimicrobial activity of several benzamide derivatives, including N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide. The compound demonstrated significant inhibitory effects against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamideE. coli12 µg/mL
N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamideS. aureus15 µg/mL

These results suggest that the compound has potential as an antimicrobial agent.

Anti-Tubercular Activity

In a separate investigation focused on anti-tubercular agents, derivatives of benzamide were synthesized and tested against Mycobacterium tuberculosis. While specific data for N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide was not highlighted in the primary findings, the general class of compounds showed promising activity with IC50 values ranging from 1.35 to 2.18 μM for some derivatives . This suggests potential for further exploration in tuberculosis treatment.

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human embryonic kidney (HEK-293) cells to evaluate the safety profile of this compound. The results indicated that N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide exhibited low toxicity with an IC50 value greater than 50 µg/mL . Such findings are critical for determining the viability of this compound in therapeutic applications.

Case Studies

  • Study on Benzamide Derivatives : A comprehensive study synthesized a series of benzamide derivatives and evaluated their biological activities. Among these compounds was N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide which showed significant antimicrobial properties and moderate cytotoxicity .
  • Docking Studies : Molecular docking studies revealed favorable interactions between this compound and target proteins associated with bacterial cell wall synthesis. These interactions suggest a mechanism by which the compound exerts its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents and scaffold modifications. Below is a detailed analysis:

N-cycloheptyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide ()

  • Structural Differences : The 4-fluorobenzyl group in the target compound is replaced with a cycloheptyl moiety.
  • Steric bulk may reduce binding affinity in targets requiring precise molecular fitting.
  • Synthesis : Likely synthesized via similar coupling reactions, as both compounds share the tetrahydroindazol-benzamide backbone .

N-ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide (Compound 127, )

  • Structural Differences : Replaces the tetrahydroindazole with a piperidine ring and introduces a thiophene-carbonyl group.
  • Implications :
    • The piperidine-thiophene moiety may enhance interactions with polar residues in enzymatic targets (e.g., proteases or kinases).
    • Fluorine substitution at 2,3-positions on the benzamide could modulate electron-withdrawing effects, influencing reactivity.

N-[(4R)-1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,1-benzoxazole-3-carboxamide ()

  • Structural Differences : Substitutes the benzamide with a benzoxazole-carboxamide group and introduces stereochemistry at the indazole position.
  • Implications :
    • The benzoxazole ring may improve metabolic stability due to reduced susceptibility to oxidative degradation.
    • The (4R)-configured indazole could lead to enantioselective target engagement, critical for chiral receptors.
  • Spectral Data : Structural confirmation via 1H-NMR and IR (e.g., absence of νS-H bands at 2500–2600 cm⁻¹ confirms thione tautomer stability) aligns with methods in .

Comparative Data Table

Compound Name Core Scaffold Key Substituents Notable Properties Reference
N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide Tetrahydroindazole 4-Fluorobenzyl, 2-fluorophenyl Enhanced electronic effects from dual fluorine substitution; potential CNS activity
N-cycloheptyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide Tetrahydroindazole Cycloheptyl Increased hydrophobicity; possible improved logP
N-ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide Piperidine Thiophene-carbonyl, 2,3-difluorobenzamide High binding energy (-9.8 kcal/mol) in SARS-CoV-2 screens
N-[(4R)-1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,1-benzoxazole-3-carboxamide Tetrahydroindazole Benzoxazole-carboxamide, (4R)-configuration Stereospecific binding; IR νC=S at 1247–1255 cm⁻¹ confirms tautomeric stability

Computational and Experimental Insights

  • Docking Studies : Glide docking (–7) suggests that fluorine substitutions improve ligand-receptor interactions by reducing desolvation penalties and enhancing hydrophobic enclosure effects. For example, the dual fluorine in the target compound may stabilize π-π stacking with aromatic residues .
  • Synthesis Challenges : highlights that S-alkylation (vs. N-alkylation) dominates in triazole derivatives, which could influence regioselectivity during analog synthesis .

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